3-(2-Chloroethyl)pyridine hydrochloride
Overview
Description
“3-(2-Chloroethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C7H9Cl2N . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “3-(2-Chloroethyl)pyridine hydrochloride” involves several steps . The process begins with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, "3-(2-Chloroethyl)pyridine hydrochloride" .
Molecular Structure Analysis
The InChI code for “3-(2-Chloroethyl)pyridine hydrochloride” is 1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H
. The molecular weight of the compound is 178.06 g/mol .
Chemical Reactions Analysis
Pyridinium salts, which include “3-(2-Chloroethyl)pyridine hydrochloride”, have been highlighted for their synthetic routes and reactivity . They are important in the formation of pyridinium ionic liquids and pyridinium ylides .
Physical And Chemical Properties Analysis
“3-(2-Chloroethyl)pyridine hydrochloride” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 178.06 g/mol .
Scientific Research Applications
Carcinogenicity Studies
- Bioassay for Carcinogenicity : 2-(Chloromethyl)pyridine hydrochloride, structurally similar to 3-(2-Chloroethyl)pyridine hydrochloride, was studied for potential carcinogenicity. This research used Fischer 344 rats and B6C3F1 mice to investigate the carcinogenic effects, finding no significant association between the compound and tumor incidence in the animals tested (National Toxicology Program Technical Report Series, 1979).
Chemical Synthesis and Structural Analysis
- Synthesis of Derivatives : 3-(2-Chloroethyl)pyridine hydrochloride has been utilized in the synthesis of complex chemical structures. An example includes the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, which are formed when reacted with hydrochloric acid (Aliev et al., 2007).
- Crystallography Studies : The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, closely related to 3-(2-Chloroethyl)pyridine hydrochloride, was analyzed using X-ray crystallography. This study provided detailed insights into the molecular geometry and intermolecular interactions of the compound (Jasinski et al., 2009).
Inhibition of Steel Corrosion
- Corrosion Inhibition Properties : A study on pyridine derivatives including 2-(3-methyl-1H-pyrazol-5-yl) pyridine revealed their effectiveness in inhibiting the corrosion of steel in hydrochloric acid solutions. This indicates potential applications of 3-(2-Chloroethyl)pyridine hydrochloride in similar corrosion inhibition processes (Bouklah et al., 2005).
Interaction with Biological Molecules
- Interactions with Palladium(II) and Platinum(II) : Research on asymmetric diorganotellurides containing substituted pyridyl groups, including 2-(2-chloroethyl)pyridine, showed their ability to form complexes with palladium(II) and platinum(II). The study also involved crystallographic analysis to understand the behavior of these complexes, demonstrating the utility of 3-(2-Chloroethyl)pyridine hydrochloride in forming metal complexes (Khalid & Singh, 1997).
Hydrochloride Compounds in Chemical Reactions
- Reactions of Pyridine Hydrochloride : Pyridine hydrochloride, closely related to 3-(2-Chloroethyl)pyridine hydrochloride, has been used efficiently in the synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, showcasing its versatility in organic synthesis (Mongin et al., 1996).
Catalytic Applications
- Recyclable Catalyst for Acylation : 4-(N,N-Dimethylamino)pyridine hydrochlorchloride, similar to 3-(2-Chloroethyl)pyridine hydrochloride, has been utilized as a recyclable catalyst in the acylation of inert alcohols and phenols. This demonstrates the potential of 3-(2-Chloroethyl)pyridine hydrochloride in catalytic applications, particularly in organic synthesis processes (Liu et al., 2014).
Chemical Synthesis and Structural Analysis (Continued)
- Study on Elimination Reactions : A study on the base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine, which is structurally related to 3-(2-Chloroethyl)pyridine hydrochloride, provided insights into the mechanism and proton-activating factors in such reactions. This kind of research aids in understanding the chemical behavior and reactivity of pyridine derivatives in organic synthesis (Alunni & Busti, 2001).
Safety And Hazards
“3-(2-Chloroethyl)pyridine hydrochloride” is classified as a dangerous substance . It can cause skin irritation and serious eye irritation . The safety information pictograms associated with this compound are GHS05 and GHS07 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
3-(2-chloroethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHZTJNWQBPUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195092 | |
Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)pyridine hydrochloride | |
CAS RN |
4226-36-2 | |
Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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